molecular formula C8H3ClF4O B1397222 1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 617706-16-8

1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No. B1397222
M. Wt: 226.55 g/mol
InChI Key: NYNRZRXJNHIAJY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : This compound is used in the synthesis of various novel compounds with potential pharmacological activities. For instance, it's employed in the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones with anxiolytic activities (Liszkiewicz et al., 2006).
  • Creation of Polyimides : The compound is integral in the creation of novel fluorinated aromatic diamine monomers, which are used to synthesize new fluorine-containing polyimides. These polyimides exhibit good solubility and outstanding mechanical properties (Yin et al., 2005).
  • Development of Hyperbranched Polymers : It's used in synthesizing hyperbranched polymers with varying degrees of branching, demonstrating its utility in advanced polymer chemistry (Segawa et al., 2010).

Applications in Medicinal Chemistry

  • Anticancer Agents : Derivatives of this compound have been investigated for their potential as anticancer agents, with specific focus on tubulin inhibition and overcoming multidrug resistance (Zhang et al., 2007).
  • Antimicrobial Activity : Compounds synthesized from derivatives of 1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone have been studied for their antimicrobial properties, showing effectiveness against various microbial species (Dave et al., 2013).

Spectroscopy and Molecular Studies

  • Spectroscopy Research : The compound has been used in the study of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives, analyzing their optical properties through spectroscopy (Liu et al., 2010).
  • Molecular Docking Studies : Research involving 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a related compound, has been conducted to understand its molecular structure and potential as an anti-neoplastic agent (Mary et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNRZRXJNHIAJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601224871
Record name 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-fluoro-phenyl)-2,2,2-trifluoro-ethanone

CAS RN

617706-16-8
Record name 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617706-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601224871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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